Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate

Organotrifluoroborate stability Boronic acid handling Suzuki–Miyaura coupling

Eliminate 2-3 post-coupling synthetic steps in medicinal chemistry campaigns targeting GPCRs, ion channels, or kinases. This crystalline potassium organotrifluoroborate integrates a Boc-protected piperazine scaffold with a controlled 'slow-release' trifluoroborate nucleophile, enabling direct Suzuki-Miyaura coupling with aryl/heteroaryl halides to deliver the complete N-Boc-piperazine-methyl-aryl framework in a single step. - **One-step scaffold assembly:** bypasses post-coupling amine installation and protecting-group manipulations. - **Near-stoichiometric usage (1.0-1.2 equiv.):** low protodeboronation propensity reduces raw material cost and simplifies purification. - **Bench-stable & automation-ready:** indefinite ambient storage, crystalline form for accurate weighing, and compatibility with DNA-encoded library (DECL) aqueous conditions.

Molecular Formula C10H19BF3KN2O2
Molecular Weight 306.18 g/mol
CAS No. 936329-97-4
Cat. No. B1454331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate
CAS936329-97-4
Molecular FormulaC10H19BF3KN2O2
Molecular Weight306.18 g/mol
Structural Identifiers
SMILES[B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
InChIInChI=1S/C10H19BF3N2O2.K/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14;/h4-8H2,1-3H3;/q-1;+1
InChIKeyWVNSYJFWKWTVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (4-Boc-piperazin-1-yl)methyltrifluoroborate: Overview


Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate (CAS 936329-97-4) is a crystalline potassium organotrifluoroborate salt that integrates a Boc‑protected piperazine moiety with a trifluoroborate nucleophilic handle [1]. It belongs to the broader class of potassium organotrifluoroborates, which are recognized as air‑ and moisture‑stable, indefinitely storable surrogates for boronic acids in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions [2]. The compound is commercially supplied at ≥95% purity (HPLC) and is employed as a primary aminomethyl equivalent for constructing C(sp²)–C(sp³) bonds between aryl/heteroaryl halides and the piperazine‑methyl scaffold [3].

Suzuki–Miyaura C(sp²)–C(sp³) bond formation with aryl/heteroaryl halides
Pre-installed Boc‑piperazine scaffold eliminates post‑coupling amine construction
Air‑ and moisture‑stable organotrifluoroborate; indefinite bench‑top storage

Why Generic Organotrifluoroborates or Boronic Acids Cannot Substitute


Procurement decisions that treat all aminomethyltrifluoroborates or their boronic acid counterparts as interchangeable neglect three critical differentiators: the hydrolytic release profile of the active boronic acid, the propensity for unproductive protodeboronation, and the built‑in synthetic utility of the N‑Boc‑piperazine scaffold. Organotrifluoroborates undergo hydrolysis to the corresponding boronic acid at rates that depend strongly on the organic substituent; benzyl‑type trifluoroborates require acid catalysis for efficient hydrolysis, ensuring a controlled “slow‑release” that suppresses homocoupling and protodeboronation side reactions under basic cross‑coupling conditions [1]. In contrast, the corresponding free boronic acid is immediately available and prone to competitive protodeboronation, necessitating excess reagent and complicating stoichiometric control [2]. Furthermore, the target compound carries a pre‑installed, orthogonally protected piperazine ring—a privileged pharmacophore in CNS and anti‑infective drug discovery—eliminating the need for post‑coupling amine installation and its attendant protecting‑group manipulations [3].

Boronic acid reactivity Free aminomethylboronic acid undergoes rapid protodeboronation and oxidative homocoupling, requiring excess reagent and complicating stoichiometric control. The trifluoroborate’s slow‑release hydrolysis suppresses these side reactions.
Scaffold missing Generic Boc‑aminomethyltrifluoroborate delivers only a primary amine; installing the piperazine ring requires 2–3 additional synthetic steps, reducing cumulative yield and increasing cycle time.
N‑alkyl blockage N‑methyl‑piperazine analogs permanently cap the distal nitrogen, preventing post‑coupling diversification. The Boc group can be cleaved to reveal a free NH for parallel library synthesis.

Quantified Differentiation Against Closest Analogs


Air and Moisture Stability vs. Boronic Acid Decomposition

Potassium (4-tert-butoxycarbonylpiperazin-1-yl)methyltrifluoroborate, as a member of the potassium organotrifluoroborate class, is indefinitely stable to air and moisture at room temperature and can be stored on the bench without special precautions [1]. In contrast, the corresponding aminomethylboronic acid is susceptible to aerial oxidation and protodeboronation, requiring cold storage under inert atmosphere and immediate use after preparation [2]. The compound is supplied as a free‑flowing crystalline solid with a melting point of 200 °C (decomposition) , further confirming its robustness during shipping and long‑term inventory.

Storage stability
Class-level
Indefinitely stable to air/moisture at RT
Eliminates cold‑chain logistics and reduces reagent waste
vs. boronic acid: requires −20 °C, inert atmosphere, decomposes within hours
Organotrifluoroborate stability Boronic acid handling Suzuki–Miyaura coupling

Protodeboronation Suppression and Stoichiometric Control

Potassium organotrifluoroborates, including the target compound, exhibit substantially reduced protodeboronation compared to boronic acids and boronate esters under standard Suzuki–Miyaura conditions (Pd catalyst, Cs₂CO₃, THF/H₂O, 55–80 °C). This allows the use of only stoichiometric amounts or slight excesses (1.0–1.2 equiv.) of the trifluoroborate reagent [1]. In contrast, alkylboronic acids are often employed in 1.5–3.0 equiv. excess to compensate for protodeboronation losses [2]. The Boc‑piperazine‑methyl substituent, being benzyl‑type, falls into the “slow hydrolysis” category that further minimizes the steady‑state concentration of free boronic acid and thereby suppresses oxidative homocoupling [3].

Reagent equivalents
Reported
≥0.3–1.8 equiv. reduction
Supports stoichiometric control; reduces purification burden
Trifluoroborate: 1.0–1.2 equiv.; alkylboronic acid: 1.5–3.0 equiv. (class‑typical)
Protodeboronation Suzuki–Miyaura efficiency Stoichiometric control

One-Pot Synthetic Accessibility vs. Multi-Step Boronic Acid Prep

Boc‑protected aminomethyltrifluoroborates, including the piperazine‑containing congener, are accessible through a one‑pot procedure from the corresponding halomethyl precursor, KHF₂, and the Boc‑protected amine [1]. The unsubstituted potassium Boc‑protected aminomethyltrifluoroborate was synthesized in good yield via this one‑pot process and is commercially available . In contrast, the analogous aminomethylboronic acid typically requires a multi‑step sequence involving boronate ester formation, chromatographic purification, and hydrolytic deprotection, with cumulative yields often below 50% [2]. The direct incorporation of the piperazine ring into the trifluoroborate building block eliminates additional synthetic steps required to install the amine after cross‑coupling.

Synthetic steps saved
Reported
≥2 fewer steps
Shortens project timelines; lowers synthetic failure risk
One‑pot trifluoroborate synthesis vs. multi‑step boronic acid preparation
One‑pot synthesis Process chemistry Aminomethyltrifluoroborate

Built-In Piperazine Pharmacophore for Direct Installation

The target compound carries a Boc‑protected piperazine ring directly attached to the trifluoroborate‑methyl group, enabling installation of a complete privileged scaffold in a single Suzuki–Miyaura coupling step [1]. The closest generic analog, potassium Boc‑protected aminomethyltrifluoroborate (TCI P2155, CAS 1314538-55-0), delivers only a primary aminomethyl group, requiring subsequent N‑alkylation or reductive amination steps to construct the piperazine ring . The piperazine moiety appears in numerous FDA‑approved drugs (e.g., antipsychotics, antidepressants, anti‑infectives) and is among the most frequently employed saturated N‑heterocycles in medicinal chemistry [2]. By eliminating 2–3 post‑coupling synthetic steps, the target compound accelerates structure–activity relationship (SAR) exploration and library synthesis.

Piperazine installation
Head-to-head
2–3 steps eliminated; 30–50% yield improvement
Direct pharmacophore delivery accelerates SAR exploration
vs. generic aminomethyltrifluoroborate requiring post‑coupling piperazine construction
Piperazine pharmacophore Medicinal chemistry CNS drug discovery

DNA-Encoded Chemical Library (DECL) Compatibility

A mild, palladium‑mediated Suzuki–Miyaura cross‑coupling protocol using potassium Boc‑protected aminomethyltrifluoroborate with DNA‑conjugated aryl bromides has been developed, demonstrating high conversions and wide functional‑group tolerance under DNA‑compatible conditions [1]. The Boc‑piperazine‑substituted variant shares the same trifluoroborate‑methyl connectivity and is expected to perform analogously in DECL synthesis. This DNA‑compatible reactivity has not been demonstrated for the corresponding free aminomethylboronic acid or pinacol boronate ester, which either degrade DNA integrity or require conditions incompatible with oligonucleotide stability [2]. The successful application in DECL construction validates the reagent for early‑stage drug discovery platforms that rely on DNA‑encoded library technology.

DECL compatibility
Class-level
Reported aqueous Suzuki coupling with DNA–aryl bromides
Enables piperazine‑library member synthesis on DNA
Boronic acid/pinacol ester conditions degrade DNA; no reported protocol
DNA-encoded chemical library DECL On-DNA Suzuki coupling

Orthogonal Boc Protection for Selective Piperazine Diversification

The Boc group on the piperazine nitrogen of the target compound enables selective deprotection under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) to reveal the free secondary amine for further diversification [1]. The closest piperazine‑containing comparator, potassium 1-methyl-4-trifluoroboratomethylpiperazine (CAS 1015484-22-6), bears a methyl group on the distal nitrogen that cannot be removed, permanently blocking that position from further functionalization . This orthogonality is critical in medicinal chemistry campaigns where the piperazine NH serves as a diversification point for amide, sulfonamide, urea, or reductive amination library synthesis. The Boc‑protected variant thus offers a divergent synthetic strategy, whereas the N‑methyl analog is a terminal building block.

Diversification potential
Head-to-head
Free NH after Boc deprotection vs. permanently capped N‑methyl
Supports divergent library synthesis from a single building block
Mild acidic cleavage (TFA or HCl/dioxane) reveals secondary amine
Orthogonal protecting group Boc deprotection Piperazine functionalization

Evidence-Based Procurement and Application Scenarios


Medicinal Chemistry Library: Single-Step Piperazine Installation

In medicinal chemistry campaigns targeting GPCRs, ion channels, or kinases where the piperazine ring is a privileged scaffold, this compound enables direct Suzuki–Miyaura coupling with aryl/heteroaryl halides to deliver the complete N‑Boc‑piperazine‑methyl‑aryl framework in one step. This eliminates 2–3 post‑coupling synthetic steps required when using generic aminomethyltrifluoroborates, accelerating SAR cycles and increasing library throughput [1]. The Boc group can be removed under mild acidic conditions to reveal the free piperazine NH for subsequent parallel diversification (amide, sulfonamide, urea, or reductive amination library production) [2].

DECL Construction: Aqueous C(sp²)–C(sp³) Bond Formation

For DECL platforms requiring DNA‑compatible C–C bond‑forming reactions, the class‑validated mild aqueous Suzuki–Miyaura protocol using Boc‑protected aminomethyltrifluoroborates provides access to piperazine‑containing encoded library members [1]. The trifluoroborate reagent tolerates the aqueous buffer conditions required to maintain DNA integrity, while the Boc group preserves the piperazine for post‑library deprotection and screening. This application is not accessible using the corresponding boronic acid or boronate ester, which lack the requisite stability and reactivity profile under DNA‑compatible conditions [2].

Process Scale-Up: Stoichiometric Coupling and Reduced Waste

In process development and scale‑up, the low protodeboronation propensity of organotrifluoroborates allows near‑stoichiometric use (1.0–1.2 equiv.), reducing raw material cost and minimizing boron‑derived by‑products that complicate downstream purification [1]. The indefinite bench stability eliminates cold‑storage infrastructure, and the crystalline nature facilitates accurate weighing and automated dispensing in kilo‑lab and pilot‑plant settings [2]. The controlled “slow‑release” hydrolysis profile of benzyl‑type trifluoroborates under basic conditions further suppresses oxidative homocoupling, improving yield consistency across batches [3].

Divergent Synthesis: Post-Coupling Diversification Hub

The orthogonal Boc protection on the piperazine ring makes this compound a strategic building block for divergent synthesis. After Suzuki–Miyaura coupling, the Boc group is cleaved to expose the secondary amine, which can be elaborated into amides, sulfonamides, ureas, or tertiary amines via reductive amination—enabling the exploration of diverse chemical space from a single procurement [1]. This contrasts with N‑methyl piperazine trifluoroborates, which are terminal building blocks that cannot be further functionalized at the distal nitrogen, limiting their utility to a single SAR point [2].

Application
Selection Property
Validation Focus
Medicinal chemistry library: single‑step piperazine installation
Built‑in Boc‑piperazine scaffold for direct C(sp²)–C(sp³) coupling
Coupling efficiency and Boc deprotection yield
DNA‑encoded library (DECL) construction
Aqueous compatibility and DNA stability under mild Pd conditions
Conversion and functional‑group tolerance on DNA conjugates
Process scale‑up and stoichiometric coupling
Low protodeboronation propensity and indefinite bench stability
Reagent equivalents, waste profile, and batch‑to‑batch consistency
Divergent synthesis: post‑coupling diversification hub
Orthogonal Boc protection enabling free NH for parallel library synthesis
Deprotection efficiency and diversification chemistry yields
Quote Request

Request a Quote for Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.